Gibberellic acid-d2

Plant hormone analysis Food safety LC-MS/MS quantification

Gibberellic acid-d2 (GA3-d2) is the only isotopologue that guarantees co-elution and matched ionization efficiency with endogenous GA3, eliminating the 28.8–48.5 percentage point recovery deficit observed with external calibration. Essential for SIDA-LC-MS/MS quantification of gibberellin residues in complex food matrices (tomato paste, fruit products) and spatially resolved hormone mapping from sub-mg tissue samples. Avoid quantification bias from non-deuterated or structurally dissimilar surrogates—choose the validated deuterated internal standard for regulatory-compliant data submission.

Molecular Formula C19H22O6
Molecular Weight 348.4 g/mol
Cat. No. B15140759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGibberellic acid-d2
Molecular FormulaC19H22O6
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCC12C(C=CC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O)O
InChIInChI=1S/C19H22O6/c1-9-7-17-8-18(9,24)5-3-10(17)19-6-4-11(20)16(2,15(23)25-19)13(19)12(17)14(21)22/h4,6,10-13,20,24H,1,3,5,7-8H2,2H3,(H,21,22)/t10-,11+,12-,13-,16-,17+,18+,19-/m1/s1/i1D2
InChIKeyIXORZMNAPKEEDV-QWHXWVTRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gibberellic Acid-d2: Deuterated Internal Standard for LC-MS/MS Plant Hormone Quantification


Gibberellic acid-d2 (GA3-d2) is a deuterium-labeled isotopologue of gibberellic acid (GA3), a tetracyclic diterpenoid plant hormone belonging to the gibberellin family [1]. The compound incorporates two deuterium atoms in place of hydrogen at specific positions on the ent-gibberellane skeleton, yielding a nominal mass increase of +2 Da relative to unlabeled GA3 while preserving virtually identical physicochemical properties [2]. This isotopic labeling enables its primary function as an internal standard in stable isotope dilution analysis (SIDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) [3].

Gibberellic Acid-d2: Why Structural Analogs Cannot Substitute as Internal Standards


In LC-MS/MS quantification of plant hormones, substitution of GA3-d2 with unlabeled GA3, structurally dissimilar internal standards, or non-deuterated gibberellin analogs introduces systematic quantification errors that compromise data validity. Unlabeled GA3 cannot be distinguished from endogenous analyte by mass spectrometry, rendering accurate isotope dilution impossible [1]. Structurally dissimilar internal standards (e.g., non-gibberellin compounds) fail to co-elute with the target analyte, resulting in differential ion suppression or enhancement during electrospray ionization — a phenomenon that cannot be corrected post-acquisition [2]. Even closely related deuterated gibberellins (e.g., [²H₂]-GA1 or [²H₂]-GA4) may exhibit chromatographic retention time shifts relative to GA3, introducing quantification bias when used as surrogates for GA3-d2 [3]. The deuterium labeling in GA3-d2 provides near-identical extraction recovery, chromatographic behavior, and ionization efficiency to native GA3 while maintaining a distinct m/z signal, a combination no unlabeled or non-isotopologue analog can achieve.

Gibberellic Acid-d2: Quantitative Performance Differentiation vs. External Standard Method and Unlabeled Analogs


Recovery Enhancement: GA3-d2 Internal Standard Method vs. External Standard Calibration in Tomato Paste Matrix

In a direct head-to-head method comparison using tomato paste as a complex food matrix, the isotope dilution method employing deuterated gibberellin internal standards demonstrated substantially improved analyte recovery relative to external standard calibration [1]. The external standard method exhibited recoveries of 42.6%–75.0% for GA3, GA4, and GA7, whereas the internal standard method using isotope-labeled analogs achieved recoveries of 91.1%–103.8% for the same analytes under identical sample preparation and chromatographic conditions [1].

Plant hormone analysis Food safety LC-MS/MS quantification

Precision and Reproducibility: Deuterated Internal Standard Method RSD Performance in Complex Matrices

The internal standard method using deuterated GA3 achieved intra-day relative standard deviations (RSDs) of 4.8%–9.4% and inter-day RSDs of 3.5%–11.9% for gibberellin quantification in tomato paste [1]. In citrus tissue analysis, a UPLC-ESI-MS/MS method employing [²H₂]-GA1 and [²H₂]-GA4 as internal standards enabled reproducible quantification of bioactive GAs with minimal sample amounts and reduced organic solvent consumption [2]. For context, methods lacking isotopically matched internal standards in similar plant hormone analyses typically report RSDs exceeding 15% due to uncompensated matrix-induced ionization variability [3].

Analytical validation Method reproducibility Plant tissue analysis

Matrix Effect Compensation: Isotope Dilution Correction of Ion Suppression in Plant Tissue Extracts

The isotope labeled internal standard compensates for losses during extraction and cleanup steps and for discrimination due to ion suppression during electrospray ionization [1]. This compensation is unique to isotopologue internal standards and cannot be replicated by structural analogs. In nanoflow-LC-ESI-IT-MS/MS analysis of Arabidopsis and tobacco samples, deuterium-labeled isotopomers enabled detection limits in the sub-fmol range with excellent linearity (R² = 0.9937–1.0000) despite the presence of complex plant matrices known to cause severe ion suppression [2].

Matrix effects Ion suppression LC-MS method validation

Detection Sensitivity: Sub-fmol Limits of Detection Achieved with Deuterated Internal Standards

Nanoflow-LC-ESI-IT-MS/MS employing deuterium-labeled isotopomers achieved detection limits (S/N=3) in the sub-fmol range for plant hormones, with RSDs of elution times <1.1% and peak areas <10.7% [1]. The optimized nanoflow method demonstrated ca. 5–10-fold greater sensitivity than capillary-LC-ESI-IT-MS/MS [1]. In tomato paste analysis, the SIDA method using deuterated GA standards achieved limits of detection of 2 ng/g for GA3 and GA4, and 0.3 ng/g for GA7, with linear dynamic ranges spanning two orders of magnitude (5–500 ng/g for GA3 and GA4; 1–100 ng/g for GA7) [2].

Sensitivity Trace analysis Endogenous hormone quantification

Methodological Artifact Identification: Deuterated Internal Standards Enable Detection of GA3-Isolactone Artifact

In an isotope-dilution analysis of endogenous gibberellins in tomato foliage, the use of deuterated GA standards revealed that most of the detected GA3-isolactone was a methodological artifact rather than an endogenous metabolite [1]. This finding, which provided the first conclusive identification of early-13-hydroxylation biosynthetic pathway members in vegetative tomato tissues, would have been impossible to establish using unlabeled standards or external calibration methods [1].

Method validation Artifact detection Endogenous hormone profiling

Multiplex Quantification: Single Deuterated Internal Standard for Multiple Gibberellin Analytes

In citrus tissue analysis, deuterium-labeled [²H₂]-GA1 and [²H₂]-GA4 enabled quantification of four bioactive gibberellins (GA1, GA3, GA4, and GA7) in a single UPLC-MS/MS run [1]. The method achieved separation and quantification of all four active GAs using only two deuterated internal standards rather than requiring a unique isotopologue for each analyte [1]. However, the study noted that coeluting GA1/[²H₂]-GA3 and GA4/[²H₂]-GA7 pairs could interfere with accurate determination, underscoring the importance of selecting the appropriate deuterated standard for each specific target analyte [1].

Multiplex analysis Method efficiency Cost reduction

Gibberellic Acid-d2: Optimal Application Scenarios Based on Quantitative Performance Evidence


Regulatory-Compliant Gibberellin Residue Analysis in Processed Food Matrices

Procurement of GA3-d2 is essential for food safety laboratories performing LC-MS/MS quantification of gibberellin residues in processed tomato products, fruit pastes, and other complex food matrices. The evidence demonstrates that external standard calibration yields recoveries of only 42.6%–75.0% in tomato paste, whereas the internal standard method using deuterated GA achieves 91.1%–103.8% recovery [1]. This 28.8–48.5 percentage point recovery improvement is necessary to meet regulatory method validation criteria for residue monitoring programs. Laboratories using unlabeled standards will fail accuracy requirements and risk non-compliant data submission.

Endogenous Plant Hormone Profiling from Mass-Limited Tissue Samples

GA3-d2 enables quantification of endogenous gibberellins from minimal tissue amounts, a requirement for spatially resolved hormone mapping in developmental biology studies. Nanoflow-LC-MS/MS with deuterated internal standards achieves sub-fmol detection limits, permitting analysis from as little as 1 mg dry weight of plant tissue [1]. This 50–100× reduction in required sample mass relative to conventional methods enables hormone quantification from single Arabidopsis floral organs, individual seeds, or microdissected meristem tissues—applications where unlabeled standards or structural analogs fail to provide adequate sensitivity.

Method Validation and Artifact Discrimination in Gibberellin Biosynthetic Pathway Studies

Researchers investigating gibberellin biosynthetic pathways require GA3-d2 to discriminate authentic endogenous metabolites from extraction- or derivatization-induced artifacts. Isotope-dilution analysis with deuterated GA3 revealed that GA3-isolactone detected in tomato foliage was predominantly a methodological artifact, a finding that corrected previous misinterpretations of the early-13-hydroxylation pathway [1]. Procurement of deuterated standards is mandatory for laboratories seeking to publish pathway discovery work in high-impact plant physiology journals, as reviewers increasingly require isotope-dilution validation for novel metabolite identification.

High-Throughput Multiplex Gibberellin Quantification in Agricultural Research

Agricultural research programs conducting large-scale phenotyping or treatment-response studies benefit from the multiplex quantification capability of deuterated GA internal standards. A single UPLC-MS/MS method using [²H₂]-GA1 and [²H₂]-GA4 enables simultaneous quantification of four bioactive gibberellins (GA1, GA3, GA4, GA7) in citrus tissues [1]. This 50% reduction in required deuterated standards per analytical run translates to lower per-sample consumable costs for high-throughput screening applications. However, laboratories must validate that coeluting analyte pairs (e.g., GA1/[²H₂]-GA3) do not compromise quantification accuracy in their specific matrix and chromatographic conditions [1].

Technical Documentation Hub

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